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molecular formula C12H15ClN2 B070839 4-(Piperidin-4-YL)benzonitrile hydrochloride CAS No. 162997-34-4

4-(Piperidin-4-YL)benzonitrile hydrochloride

Cat. No. B070839
M. Wt: 222.71 g/mol
InChI Key: WKZCFNFGOOKBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05442064

Procedure details

A solution of 2.4 g of 1-tert.butyloxycarbonyl-4-(4-cyanophenyl)-piperidine in 20 ml of dioxane and 20 ml of ethereal hydrochloric acid is stirred for 16 hours at ambient temperature. The crystalline precipitate is suction filtered, washed with ether and dried. Yield: 1.85 g (99% of theory), Melting point: 284°-288° C. Rf value: 0.79 (silica gel; methylene chloride/methanol/conc. ammonia=4:1:0.25)
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]#[N:21])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:22]>O1CCOCC1>[ClH:22].[C:20]([C:17]1[CH:16]=[CH:15][C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:19][CH:18]=1)#[N:21] |f:3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC=C(C=C1)C#N
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
Cl.C(#N)C1=CC=C(C=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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